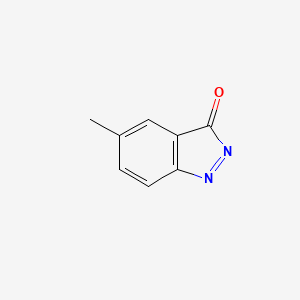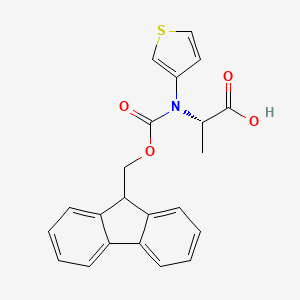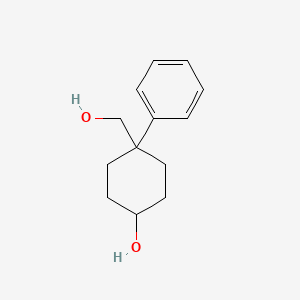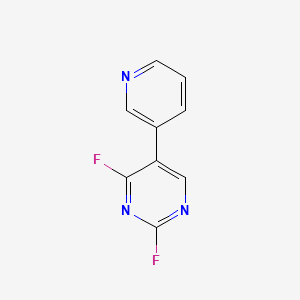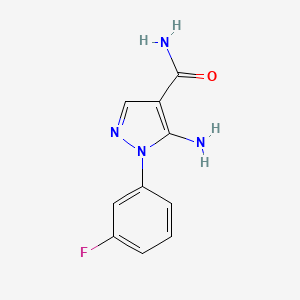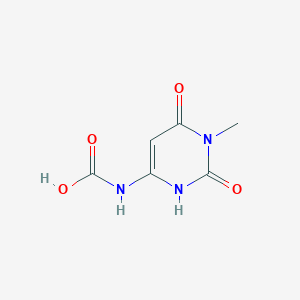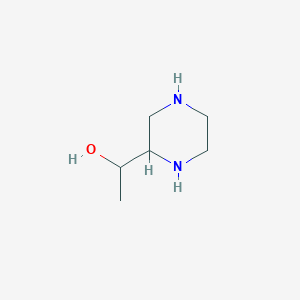
1-(Piperazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperazin-2-yl)ethanol, also known as 2-(1-Piperazinyl)ethanol, is a chemical compound with the molecular formula C6H14N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Piperazin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of piperazine with ethylene oxide. This process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Piperazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(Piperazin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antipsychotic and antidepressant agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Piperazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
2-(1-Piperazinyl)ethanol: A closely related compound with similar chemical properties.
1-(2-Hydroxyethyl)piperazine: Another derivative of piperazine with a hydroxyl group attached to the ethyl chain.
2-Piperazinoethanol: A compound with a similar structure but different functional groups.
Uniqueness: 1-(Piperazin-2-yl)ethanol stands out due to its specific combination of a piperazine ring and a hydroxyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
1-piperazin-2-ylethanol |
InChI |
InChI=1S/C6H14N2O/c1-5(9)6-4-7-2-3-8-6/h5-9H,2-4H2,1H3 |
Clé InChI |
YVHVHZUKKIGCAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CNCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B15245461.png)
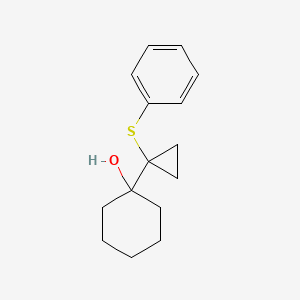
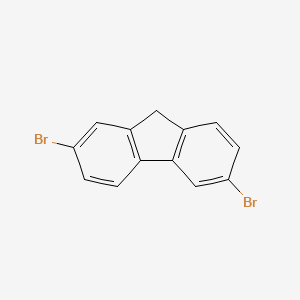
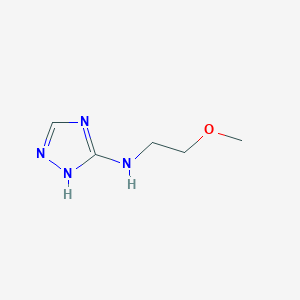

![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)
